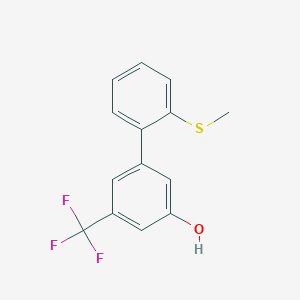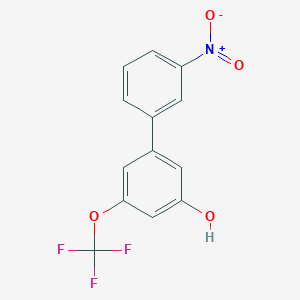
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% (5-MMPT-95) is a phenolic compound that has been studied for its potential applications in the fields of medicine and biochemistry. This compound has been found to possess a wide array of biological properties, such as antifungal, antibacterial, and antiviral activities. 5-MMPT-95 has also been studied for its potential applications in the field of drug discovery and development. Additionally, due to its unique structure, 5-MMPT-95 has been investigated for its potential use in the synthesis of other compounds.
Scientific Research Applications
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in the fields of medicine, biochemistry, and drug discovery. In the field of medicine, 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been investigated for its potential use as an antifungal, antibacterial, and antiviral agent. Additionally, due to its unique structure, 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential use in the synthesis of other compounds. In the field of biochemistry, 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential use in the synthesis of other compounds, as well as its potential use as a catalyst in various reactions.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound has two main modes of action. The first is through the inhibition of enzymes, which can lead to the inhibition of cellular processes. The second is through the inhibition of protein-protein interactions, which can lead to the inhibition of cellular processes. Additionally, 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide array of biochemical and physiological effects. In particular, the compound has been found to possess antifungal, antibacterial, and antiviral activities. Additionally, 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess antioxidant and anti-inflammatory properties. Furthermore, 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess cytotoxic and apoptotic activities.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has been found to possess a wide array of biological properties, such as antifungal, antibacterial, and antiviral activities. Furthermore, due to its unique structure, 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential use in the synthesis of other compounds.
The limitations of using 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its potential toxicity. Additionally, the compound has not been extensively studied, and its mechanism of action is not fully understood. Furthermore, there is a lack of information regarding the long-term effects of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95%.
Future Directions
Future research should focus on further investigating the biochemical and physiological effects of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95%. Additionally, further research should focus on the mechanism of action of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95%, as well as its potential use in the synthesis of other compounds. Furthermore, further research should focus on the potential toxicity of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% and its long-term effects. Additionally, further research should focus on the potential applications of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% in the fields of medicine, biochemistry, and drug discovery.
Synthesis Methods
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a three-step process. The first step involves the reaction of 4-methoxy-2-methylphenol and trifluoromethoxyphenol in aqueous solution with a catalytic amount of sulfuric acid. The second step involves the addition of sodium hydroxide to the reaction mixture, which results in the formation of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol, 95%. The third and final step involves the purification of the compound, which is achieved by recrystallization.
properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-9-5-12(20-2)3-4-14(9)10-6-11(19)8-13(7-10)21-15(16,17)18/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQOVRYYFLAONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686607 | |
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261909-81-2 | |
| Record name | 4'-Methoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















